molecular formula C13H12N4O2S B12040405 2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzo[d]thiazole

2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzo[d]thiazole

Cat. No.: B12040405
M. Wt: 288.33 g/mol
InChI Key: JTPVKSMVKRNFND-UHFFFAOYSA-N
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Description

2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzo[d]thiazole: is a nitrogen-rich heterocyclic compound with the following chemical formula:

C13H12N4O2S\text{C}_{13}\text{H}_{12}\text{N}_{4}\text{O}_{2}\text{S}C13​H12​N4​O2​S

and a molecular weight of 288.32 g/mol . It features a fused benzo[d]thiazole ring system, which contributes to its unique properties.

Preparation Methods

Industrial Production Methods: As of now, there is no specific industrial-scale production method for this compound. Researchers primarily focus on its applications in various fields.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: While specific reactions are not documented, the presence of nitro and methyl groups suggests potential redox chemistry.

    Substitution Reactions: The pyrazole moiety may undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Further research is needed to identify specific reagents and conditions.

Major Products: The major products formed during reactions involving this compound would depend on the specific reaction type and conditions. Experimental data is scarce, but further investigation is warranted.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry: While industrial applications are not well-established, the compound’s properties could find use in specialty chemicals or materials.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an open question. Further research is necessary to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds:

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-1,3-benzothiazole

InChI

InChI=1S/C13H12N4O2S/c1-8-13(17(18)19)9(2)16(15-8)7-12-14-10-5-3-4-6-11(10)20-12/h3-6H,7H2,1-2H3

InChI Key

JTPVKSMVKRNFND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NC3=CC=CC=C3S2)C)[N+](=O)[O-]

Origin of Product

United States

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